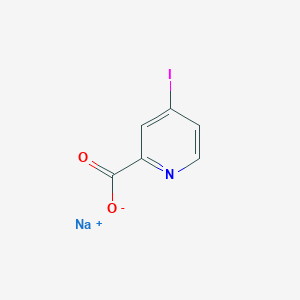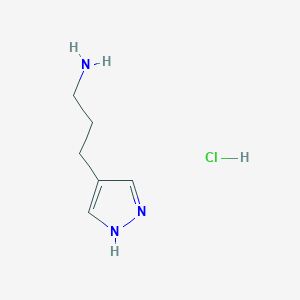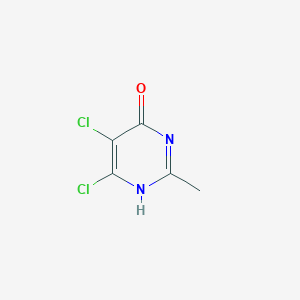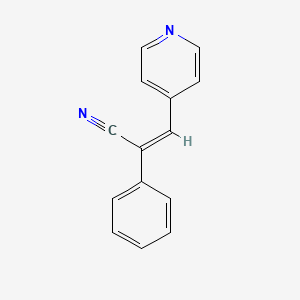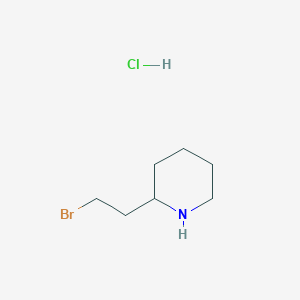
2-(2-Bromo-ethyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-ethyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidines It is a derivative of piperidine, substituted with a bromoethyl group at the second position and exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-ethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-bromoethanol in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by nucleophilic substitution.
Liquid Phase Method: This method involves the reaction of piperidine with 2-bromoethanol in an aqueous solution of hydrochloric acid. The reaction is carried out at a controlled temperature, usually around 60-80°C, for several hours to ensure complete conversion.
Gas Phase Method: In this method, piperidine is reacted with gaseous hydrogen bromide. This method is faster but requires specialized equipment to handle the gaseous reagents and control the reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the liquid phase method due to its simplicity and ease of scaling up. The reaction mixture is typically stirred and heated in large reactors, and the product is isolated by crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-ethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Piperidones and reduced piperidines are formed.
Scientific Research Applications
2-(2-Bromo-ethyl)-piperidine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules, including those with analgesic, anti-inflammatory, and antipsychotic properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-ethyl)-piperidine hydrochloride involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry to design drugs that can target specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the piperidine ring.
2-Chloroethylamine hydrochloride: Similar but with a chlorine atom instead of bromine.
3-Bromopropylamine hydrobromide: Similar but with a longer carbon chain.
Uniqueness
2-(2-Bromo-ethyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the bromoethyl group. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. The piperidine ring provides a rigid structure, while the bromoethyl group offers a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-(2-bromoethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNSNVBIRHTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
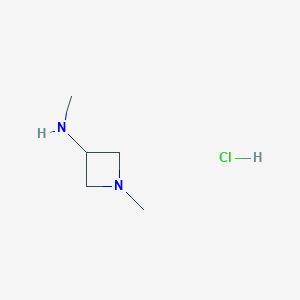
![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7826722.png)
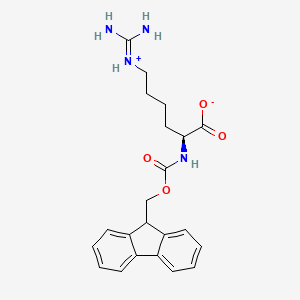
![(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7826734.png)
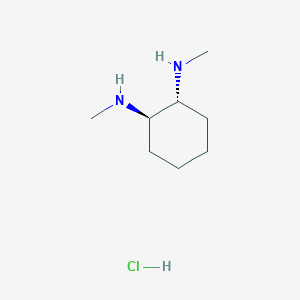
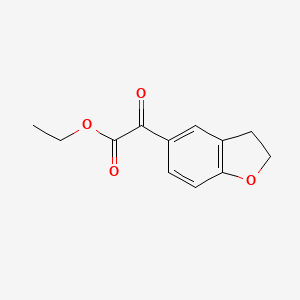
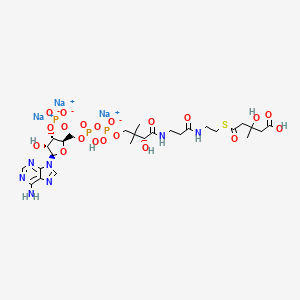
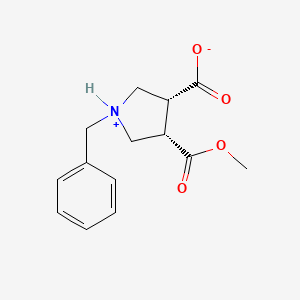
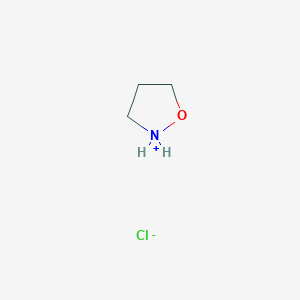
![2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B7826769.png)
